molecular formula C16H35N B12393414 Cetylamine-d33

Cetylamine-d33

Cat. No.: B12393414
M. Wt: 274.66 g/mol
InChI Key: FJLUATLTXUNBOT-TUWMXWROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetylamine-d33 is a deuterium-labeled version of cetylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical processes .

Preparation Methods

Cetylamine-d33 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into cetylamine. The process involves the deuteration of cetylamine, which can be achieved through various synthetic routes. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents . Industrial production methods typically involve large-scale deuteration processes under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Cetylamine-d33 undergoes similar chemical reactions as its non-deuterated counterpart, cetylamine. These reactions include:

Scientific Research Applications

Cetylamine-d33 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cetylamine-d33 is similar to that of cetylamine. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the compound. Deuterium substitution can lead to changes in the rate of metabolic reactions, often resulting in slower metabolism and longer half-life of the compound . This property is particularly useful in drug development, where it can enhance the efficacy and reduce the toxicity of pharmaceuticals.

Comparison with Similar Compounds

Cetylamine-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C16H35N

Molecular Weight

274.66 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine

InChI

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

InChI Key

FJLUATLTXUNBOT-TUWMXWROSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

CCCCCCCCCCCCCCCCN

Origin of Product

United States

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